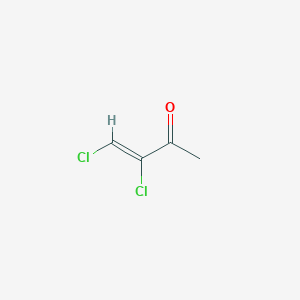
3,4-Dichloro-3-buten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-3-buten-2-one: is an organic compound with the molecular formula C4H4Cl2O . It is a chlorinated derivative of butenone and is known for its reactivity due to the presence of both chlorine atoms and a carbonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dichloro-3-buten-2-one can be synthesized through the chlorination of 3-buten-2-one. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to maintain consistent quality and yield. The product is then purified through distillation and other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-3-buten-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as phenoxide or phenyl sulfide.
Addition Reactions: The carbonyl group can participate in addition reactions with nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Sodium Phenoxide and Sodium Phenyl Sulfide: Used in substitution reactions to replace chlorine atoms.
Bases and Acids: Used to catalyze various addition and substitution reactions.
Major Products Formed:
Phenylthio and Phenoxy Derivatives: Formed through substitution reactions with sodium phenoxide and sodium phenyl sulfide.
Aplicaciones Científicas De Investigación
3,4-Dichloro-3-buten-2-one is used in scientific research for its reactivity and versatility. Some applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Used in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,4-dichloro-3-buten-2-one involves its reactivity with nucleophiles and electrophiles. The compound’s carbonyl group acts as an electrophilic center, while the chlorine atoms can be substituted by nucleophiles. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
- 1,2-Dichloro-3-butene
- 3,4-Dichloro-1-butene
- 1,2-Dichlorobut-3-ene
- 3,4-Dichlorobut-1-ene
Comparison: 3,4-Dichloro-3-buten-2-one is unique due to the presence of both chlorine atoms and a carbonyl group, which makes it highly reactive and versatile in various chemical reactions. Its reactivity is higher compared to similar compounds that lack the carbonyl group.
Propiedades
Fórmula molecular |
C4H4Cl2O |
|---|---|
Peso molecular |
138.98 g/mol |
Nombre IUPAC |
(Z)-3,4-dichlorobut-3-en-2-one |
InChI |
InChI=1S/C4H4Cl2O/c1-3(7)4(6)2-5/h2H,1H3/b4-2- |
Clave InChI |
OSHAOHOGGBLDCB-RQOWECAXSA-N |
SMILES isomérico |
CC(=O)/C(=C/Cl)/Cl |
SMILES canónico |
CC(=O)C(=CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12002767.png)
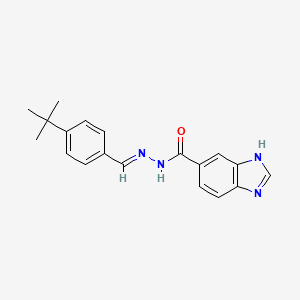

![5-(2,4-dichlorophenyl)-4-{[(E)-furan-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12002786.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)
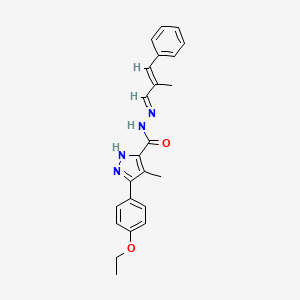

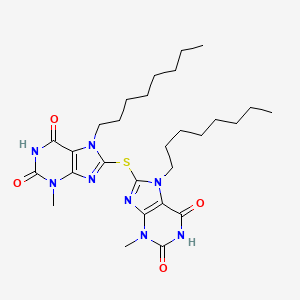
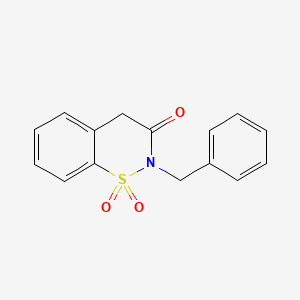
![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)
![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)

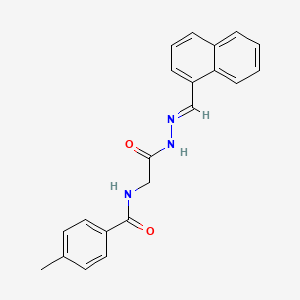
![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)
